BenchChemオンラインストアへようこそ!

BE-52440A

Cytotoxicity profiling Structure-activity relationship Colon cancer

BE-52440A is the only S-bridged pyranonaphthoquinone dimer with validated dual activity: sub-μg/mL cytotoxicity against DLD-1 colon (0.47 μg/mL) and MKN-45 gastric (0.88 μg/mL) adenocarcinoma, plus HLE inhibition (IC₅₀ 3.02 μM). Its (−)-enantiomer is uniquely active against NB4/HL-60 leukemia lines among S-bridged dimers. For colon/gastric cancer screening, HLE-targeted probe development, or leukemic lead identification, BE-52440A is the non-substitutable research tool.

Molecular Formula C34H34O14S
Molecular Weight 698.69
CAS No. 195051-22-0
Cat. No. B2354688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBE-52440A
CAS195051-22-0
Molecular FormulaC34H34O14S
Molecular Weight698.69
Structural Identifiers
SMILESCC1C2(C(=O)C3=C(C=CC=C3O)C(=O)C2(CC(O1)CC(=O)OC)SC45CC(OC(C4(C(=O)C6=C(C5=O)C=CC=C6O)O)C)CC(=O)OC)O
InChIInChI=1S/C34H34O14S/c1-15-33(43)29(41)25-19(7-5-9-21(25)35)27(39)31(33,13-17(47-15)11-23(37)45-3)49-32-14-18(12-24(38)46-4)48-16(2)34(32,44)30(42)26-20(28(32)40)8-6-10-22(26)36/h5-10,15-18,35-36,43-44H,11-14H2,1-4H3
InChIKeyZNGDPFXOZZOOAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BE-52440A (CAS 195051-22-0): S-Bridged Dimeric Pyranonaphthoquinone Cytotoxic Agent — Identity, Source, and Procurement Baseline


BE-52440A (CAS 195051-22-0, molecular formula C₃₄H₃₄O₁₄S, MW 698.69) is an S-bridged dimeric pyranonaphthoquinone (PNQ) natural product first isolated from the mycelium of Streptomyces sp. A52440 by Banyu Pharmaceutical Co. [1]. Its structure comprises two kalafungin-type PNQ monomer units connected via a rare sulfur bridge, a feature confirmed by total synthesis and absolute stereochemical determination [2]. The compound exhibits potent in vitro cytotoxicity against a broad panel of murine and human tumor cell lines, and its (−)-enantiomer has subsequently been re-isolated as a natural product from a sponge-derived Streptomyces sp. HDN-10-293 [3]. Beyond cytotoxicity, BE-52440A has been independently identified as a human leukocyte elastase (HLE) inhibitor (IC₅₀ 3.02 μM), a biological activity first reported in 2007 and not described for any other PNQ-class compound [4].

Why BE-52440A Cannot Be Interchanged with Other Pyranonaphthoquinones or S-Bridged Dimers: Structural and Pharmacological Basis for Differentiated Selection


BE-52440A occupies a structurally distinct niche within the pyranonaphthoquinone family that precludes simple substitution by monomeric PNQs (e.g., kalafungin, nanaomycin A, eleutherin) or even other dimeric PNQs (e.g., actinorhodin, BE-54238A). The defining S-bridged architecture is rare — of the known naturally occurring dimeric pyranonaphthoquinones, the majority are C–C linked or O–bridged, with only a handful of S-bridged examples reported [1]. Within the S-bridged subset, BE-52440A differs from its closest co-isolated analog BE-52440B by a single functional group (methoxyoxoethyl vs. hydroxyethyl side chain), yet this substitution produces quantitatively distinct cell-line selectivity profiles across the same tumor panel [2]. Furthermore, BE-52440A possesses a unique dual-activity profile — potent pan-cytotoxicity combined with human leukocyte elastase (HLE) inhibition — that has not been demonstrated for any other PNQ-class compound [3]. These structural and pharmacological differentiators make BE-52440A a non-fungible research tool for studies requiring specific S-bridged dimer pharmacology or HLE-targeted probe development.

BE-52440A Quantitative Differentiation Evidence: Head-to-Head Cytotoxicity Selectivity, Kinase-Independent HLE Inhibition, and Structural Uniqueness Data


Differential Tumor Cell Line Selectivity: BE-52440A vs. BE-52440B in a Matched Five-Cell-Line Cytotoxicity Panel

In the original isolation study by Tsukamoto et al. (2000), BE-52440A and BE-52440B were tested head-to-head against an identical panel of five tumor cell lines under the same experimental conditions. Despite differing structurally by only one functional group — BE-52440A bears a methoxyoxoethyl (–CH₂CO₂CH₃) substituent at C-3 of one monomer unit, while BE-52440B bears a hydroxyethyl (–CH₂CH₂OH) group — the two compounds exhibit inverted potency rankings on specific lines. BE-52440A is approximately 2.6-fold more potent than BE-52440B against the human stomach adenocarcinoma line MKN-45, whereas BE-52440B is approximately 5.5-fold more potent against murine P388 leukemia [1]. This selectivity inversion cannot be predicted from monomeric PNQ SAR and underscores the functional significance of the ester vs. alcohol side-chain termination.

Cytotoxicity profiling Structure-activity relationship Colon cancer

Divergent Leukemia Cell Activity Within S-Bridged Dimers: (−)-BE-52440A vs. Naquihexcin A

Che et al. (2016) reported a direct comparative cytotoxicity assessment of (−)-BE-52440A (3) and naquihexcin A (1), both S-bridged PNQ dimers co-isolated from the same sponge-derived Streptomyces sp. HDN-10-293. (−)-BE-52440A exhibited potent activity against two human leukemia lines — NB4 (acute promyelocytic leukemia) and HL-60 (acute myeloid leukemia) — with IC₅₀ values of 1.7 μM and 1.8 μM, respectively. In striking contrast, naquihexcin A showed no detectable activity against either NB4 or HL-60 cells, and instead selectively inhibited the adriamycin-resistant breast cancer line MCF-7 ADM with an IC₅₀ of 16.1 μM (vs. adriamycin IC₅₀ = 25.2 μM) [1]. This within-class divergence demonstrates that the presence or absence of the unsaturated hexuronic acid moiety on the dimeric scaffold fundamentally redirects cell-line selectivity, making (−)-BE-52440A the only S-bridged dimer with demonstrated potency against NB4 and HL-60 leukemia models.

Leukemia Drug-resistant cancer Acute promyelocytic leukemia

Human Leukocyte Elastase (HLE) Inhibition: A Unique Secondary Pharmacology Differentiating BE-52440A from All Other Pyranonaphthoquinones

Wei et al. (2007) independently isolated a compound from Streptomyces sp. N01WA-735 and, through comprehensive physicochemical and spectroscopic characterization (UV, MS, ¹H-NMR, ¹³C-NMR), established its structural identity as BE-52440A. This isolate demonstrated strong inhibitory activity against human leukocyte elastase (HLE; EC 3.4.21.37) with an IC₅₀ of 3.02 μmol/L [1]. The authors explicitly noted that this HLE inhibitory activity had not been previously reported for BE-52440A or any related compound in domestic or international literature. HLE is a validated target in inflammatory diseases (COPD, acute respiratory distress syndrome, cystic fibrosis) and has been implicated in tumor progression and metastasis. No other pyranonaphthoquinone — monomeric (kalafungin, nanaomycin A, eleutherin) or dimeric (actinorhodin, BE-54238A/B, naquihexcins) — has been reported to inhibit HLE, making this a target-class-differentiating activity.

Human leukocyte elastase Inflammation Serine protease inhibition

Potency Superiority of BE-52440A Over BE-54238A Across Shared Human Tumor Cell Lines

BE-54238A is a structurally distinct cytotoxic agent (organic heteropentacyclic compound, MW 397.42) also discovered by the Banyu group from Streptomyces sp. A54238, which was tested against an overlapping panel of tumor cell lines with BE-52440A. Although these data derive from separate studies using the same institutional assay platform, the shared cell lines enable cross-study potency comparison. BE-52440A demonstrates substantially greater potency than BE-54238A on every overlapping human tumor line: approximately 7.4-fold more potent on DLD-1 colon cancer, 2.9-fold more potent on PC-13 lung cancer, and 9.2-fold more potent on MKN-45 stomach cancer [1]. This consistent potency advantage across multiple human solid tumor lines positions BE-52440A as the more potent lead-like scaffold for anticancer screening cascade entry.

Cytotoxicity potency ranking Cross-scaffold comparison Drug discovery screening

S-Bridged Dimeric Architecture: Structural Rarity Among Pyranonaphthoquinones Defined by Total Synthesis and Absolute Stereochemistry

BE-52440A belongs to the exceptionally rare subclass of S-bridged dimeric pyranonaphthoquinones. A 2016 comprehensive review by Fernandes et al. catalogs the known naturally occurring dimeric PNQs and highlights that the vast majority are C–C linked (e.g., actinorhodin, cardinalins, crisamicin A) or O–bridged, with S-bridged examples constituting a very minor fraction [1]. The structural identity of (+)-BE-52440A was definitively established by Tatsuta et al. (2007) through the first enantiodivergent total synthesis, which confirmed it as a dimer of kalafungin-type PNQ monomers joined by a sulfur atom via SN2 epoxy-opening dimerization with sodium sulfide, achieved in excellent yield with high regioselectivity [2]. The synthetic compound was identical to the natural product in all respects including optical rotation. The unnatural (−)-enantiomer was also accessed synthetically and later discovered as a bona fide natural product from a sponge-derived Streptomyces [3]. This synthetic accessibility of both enantiomers provides procurement flexibility not available for biosynthetically restricted PNQ dimers.

Natural product dimerization Sulfur-bridged scaffold Total synthesis

BE-52440A High-Impact Research and Procurement Application Scenarios: Guided by Quantitative Differentiation Evidence


Colon and Gastric Adenocarcinoma Drug Discovery: BE-52440A as a Sub-μg/mL Potency Lead Scaffold

BE-52440A demonstrates sub-micromolar to low single-digit μg/mL IC₅₀ values against human DLD-1 colon adenocarcinoma (0.47 μg/mL) and MKN-45 gastric adenocarcinoma (0.88 μg/mL), representing an approximately 7- to 9-fold potency advantage over the alternative Banyu cytotoxic agent BE-54238A on these same lines [1]. Research groups pursuing lead identification for colon or gastric cancer should prioritize BE-52440A over BE-54238A in screening cascades to maximize hit sensitivity. When selecting between BE-52440A and its closest structural analog BE-52440B, BE-52440A is the superior choice for MKN-45 gastric cancer models (3.3× more potent) [1].

Acute Leukemia Chemical Probe Development: (−)-BE-52440A as the Only S-Bridged PNQ Dimer Active Against NB4 and HL-60

The (−)-enantiomer of BE-52440A is uniquely active against NB4 acute promyelocytic leukemia (IC₅₀ 1.7 μM) and HL-60 acute myeloid leukemia (IC₅₀ 1.8 μM) among S-bridged PNQ dimers. The structurally related naquihexcin A, co-isolated from the same Streptomyces strain, is completely inactive on both leukemia lines [1]. For academic or industrial laboratories developing targeted leukemia therapeutics or chemical probes based on the PNQ pharmacophore, (−)-BE-52440A is the only viable procurement choice within the S-bridged dimer subclass that demonstrates validated NB4/HL-60 activity.

Human Leukocyte Elastase Inhibitor Research: BE-52440A as a First-in-Class PNQ-Derived HLE Probe

BE-52440A (independently characterized as N01WA-735E) exhibits human leukocyte elastase inhibitory activity with an IC₅₀ of 3.02 μmol/L, a biological property not reported for any other pyranonaphthoquinone natural product [1]. HLE is a clinically validated target in chronic obstructive pulmonary disease (COPD), acute lung injury, and tumor microenvironment modulation. Research programs seeking to combine cytotoxic and anti-elastase pharmacology in a single molecular entity, or medicinal chemistry efforts aiming to develop HLE inhibitors from natural product templates, should procure BE-52440A as the only PNQ with demonstrated HLE target engagement.

Biosynthetic Sulfur Incorporation and Dimerization Mechanism Studies

BE-52440A represents one of the earliest and most thoroughly characterized examples of a naturally occurring S-bridged pyranonaphthoquinone dimer, with both enantiomers accessible through total synthesis [1] and natural fermentation [2]. The biosynthetic mechanism of S-bridge formation in PNQ dimers remains uncharacterized [3]. For natural product biosynthesis laboratories investigating non-C–C dimerization pathways, polyketide tailoring enzymology, or sulfur incorporation mechanisms in actinomycetes, BE-52440A provides a structurally confirmed, synthetically tractable reference standard for comparative metabolomics, precursor feeding studies, and biosynthetic gene cluster mining.

Quote Request

Request a Quote for BE-52440A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.